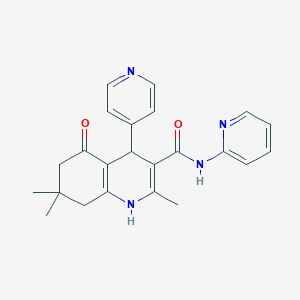
2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple pyridine rings and a hexahydroquinoline core
Preparation Methods
The synthesis of 2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyridine derivatives with a hexahydroquinoline precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds .
Scientific Research Applications
2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of pyridine rings and hexahydroquinoline core. Similar compounds include:
2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
4-aryl-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Another related compound with variations in the aryl and phenyl groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-4-pyridin-4-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-14-19(22(29)27-18-6-4-5-9-25-18)20(15-7-10-24-11-8-15)21-16(26-14)12-23(2,3)13-17(21)28/h4-11,20,26H,12-13H2,1-3H3,(H,25,27,29) |
InChI Key |
HFLBYLFZKSZFIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=NC=C3)C(=O)NC4=CC=CC=N4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=NC=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


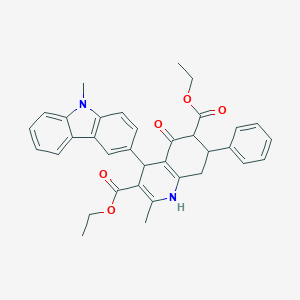
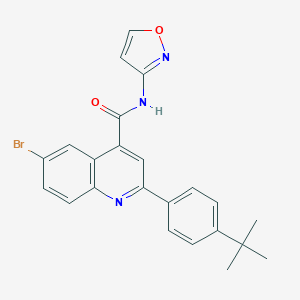
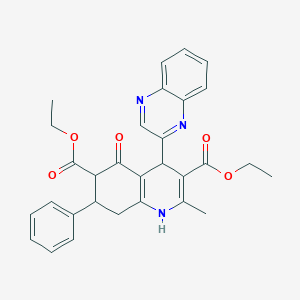
![N-[1-(1-adamantyl)ethyl]-N'-(1-naphthyl)urea](/img/structure/B451594.png)
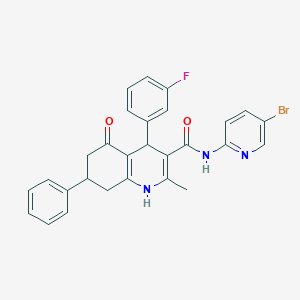
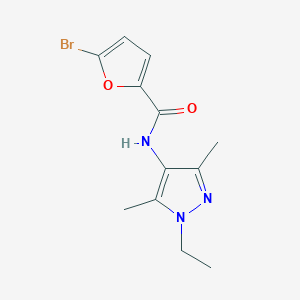
![propyl 2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451597.png)
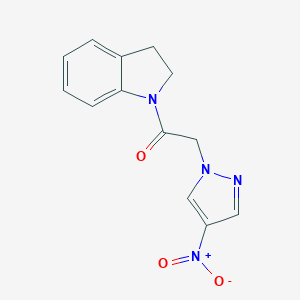
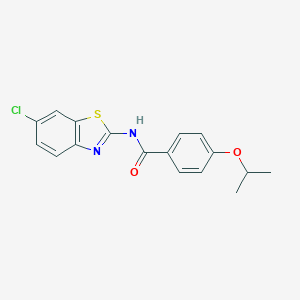
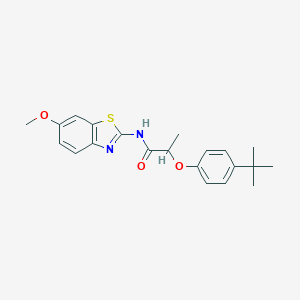
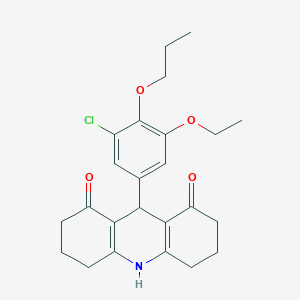
![2-({[3-(Butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B451603.png)
![Methyl 2-({[3-amino-4-(4-chlorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B451604.png)
METHANONE](/img/structure/B451606.png)
